

JXL069 stability and solubility in different solvents

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Compound of Interest		
Compound Name:	JXL069	
Cat. No.:	B15574009	Get Quote

JXL069 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of **JXL069**, a potent and selective mitochondrial pyruvate carrier (MPC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **JXL069** and what is its primary mechanism of action? A1: **JXL069** is an experimental small molecule that acts as a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC).[1] By blocking the MPC, **JXL069** prevents pyruvate from entering the mitochondria, which forces a metabolic shift in cells from mitochondrial respiration towards glycolysis.[1][2] This compound is under investigation for various therapeutic applications, including the treatment of hair loss, by activating hair follicle stem cells.[3][4][5]

Q2: What are the recommended storage conditions for **JXL069**? A2: Proper storage is crucial to maintain the integrity of **JXL069**. For solid powder, long-term storage should be at -20°C for up to three years, while short-term storage at 4°C is acceptable for up to two years.[4] When **JXL069** is dissolved in a solvent to create a stock solution, it should be stored at -80°C for up to six months or at -20°C for up to one month.[4]

Q3: In which solvents is **JXL069** soluble? A3: **JXL069** is soluble in Dimethyl Sulfoxide (DMSO). [4][6] The reported solubility in DMSO is approximately 4.39 mg/mL, which corresponds to a concentration of 9.99 mM.[4]



Q4: Are there specific handling instructions for preparing **JXL069** stock solutions? A4: Yes. When preparing a stock solution in DMSO, it is recommended to use ultrasonic agitation to ensure complete dissolution.[4] It is also critical to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact the solubility of the product.[4]

Data Summary Tables

Table 1: JXL069 Solubility Profile

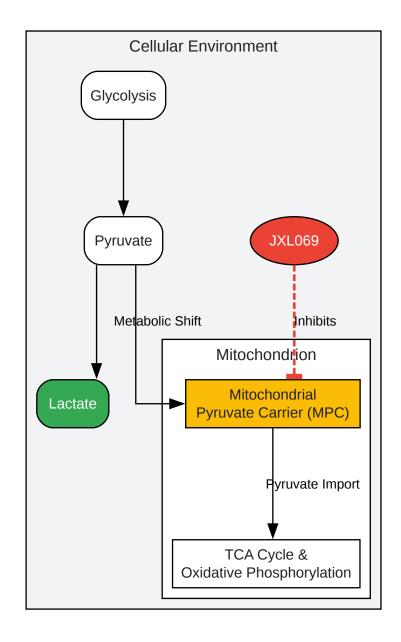
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	4.39	9.99	Ultrasonic agitation is needed. Use of newly opened, non- hygroscopic DMSO is recommended.[4]

Table 2: JXL069 Storage Recommendations

Form	Temperature	Duration
Powder	-20°C	Up to 3 years[4]
4°C	Up to 2 years[4]	
In Solvent	-80°C	Up to 6 months[4]
-20°C	Up to 1 month[4]	

Visualized Pathways and Workflows

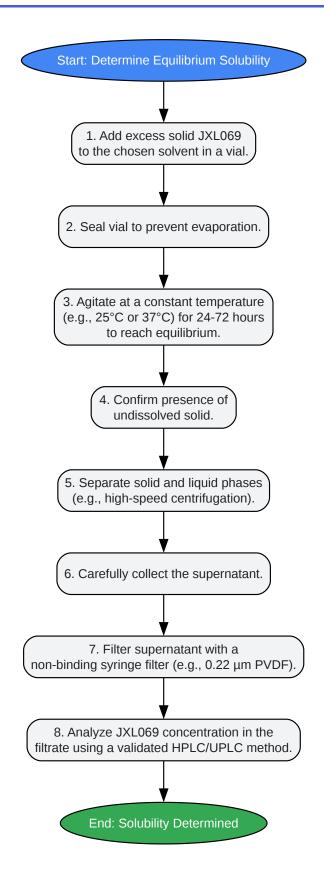




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Caption: Mechanism of action for **JXL069** as an MPC inhibitor.





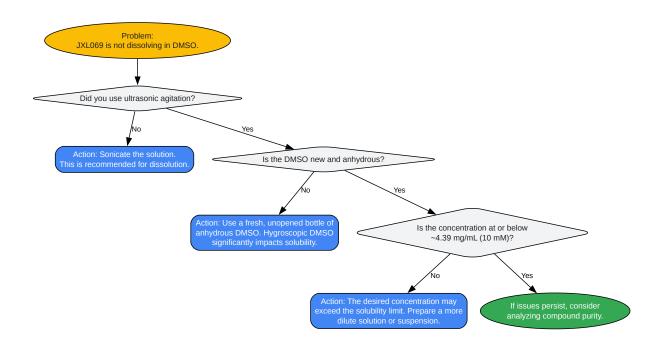
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Caption: Experimental workflow for equilibrium solubility determination.



Troubleshooting Guide

Issue: JXL069 powder will not fully dissolve in DMSO.



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Caption: Decision tree for troubleshooting **JXL069** solubility issues.

Issue: Inconsistent experimental results or loss of compound activity.

Possible Cause: Compound degradation due to improper storage.



- Solution: Ensure that stock solutions are stored under the correct conditions (-80°C for long-term, -20°C for short-term) and are within the recommended usage period (6 months at -80°C, 1 month at -20°C).[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[7] Aliquot stock solutions into smaller, single-use volumes.
- Possible Cause: Chemical instability in the experimental buffer.
- Solution: Assess the stability of JXL069 in your specific aqueous buffer and temperature
 conditions. Degradation can be caused by hydrolysis or oxidation.[8] Perform a time-course
 experiment, analyzing the concentration of the parent compound at different time points
 using a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM JXL069 Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of **JXL069** for use in cellular or biochemical assays.

Materials:

- JXL069 powder (Molecular Weight: 439.32 g/mol)[1]
- Anhydrous, high-purity DMSO[4]
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettors and sterile tips
- Bath sonicator

Procedure:

Mass Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of JXL069 powder. Adjust the mass based on the desired final volume.



- Dispensing: Carefully transfer the weighed **JXL069** powder into a sterile vial.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For 4.39 mg, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and place it in a bath sonicator. Sonicate until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.[4]
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes.
 For long-term storage (up to 6 months), store immediately at -80°C.[4] For short-term storage (up to 1 month), store at -20°C.[4]

Protocol 2: Determination of JXL069 Stability in Aqueous Buffer

Objective: To evaluate the chemical stability of **JXL069** in a specific buffer over time using HPLC analysis.

Materials:

- **JXL069** stock solution (e.g., 10 mM in DMSO)
- Experimental aqueous buffer (e.g., PBS, pH 7.4)
- Incubator set to the experimental temperature (e.g., 37°C)
- HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
- Quenching/dilution solvent (e.g., Acetonitrile or Methanol)

Procedure:

 Preparation: Prepare a working solution of JXL069 in the desired aqueous buffer at the final experimental concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.



- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. Quench the reaction by diluting it significantly with the quenching solvent (e.g., 1:10 dilution in cold acetonitrile) to stop degradation. This serves as the T=0 reference sample.[7]
 [8]
- Incubation: Place the remaining working solution in an incubator at the desired temperature (e.g., 37°C).
- Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots from the incubated solution and quench them in the same manner as the T=0 sample.
- Sample Storage: Store all quenched samples at -20°C or below until analysis to prevent further degradation.[8]
- HPLC Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch
 using a validated, stability-indicating HPLC method. The method must be able to separate
 the parent JXL069 peak from any potential degradants.[9]
- Data Analysis: Calculate the stability of JXL069 by comparing the peak area of the parent compound at each time point to the peak area at T=0. Express the result as "% Remaining".
 - % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100

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